N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst, such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Fluorophenoxyacetamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential anticancer properties.
Materials Science: It can be used in the development of fluorescent materials due to the benzoxazole moiety’s photophysical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the fluorophenoxyacetamide moiety may enhance the compound’s binding affinity to certain proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole Derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of the benzoxazole ring and the fluorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a material for scientific research.
Properties
Molecular Formula |
C21H15FN2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H15FN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
InChI Key |
FJQBBVUZLACXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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